Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative with a molecular formula of C₂₀H₁₆ClFN₂O₃ (based on analogous structures in ). Its core structure consists of a 1,2-dihydroquinoline scaffold substituted with a chlorine atom at position 7, an ethyl ester at position 3, and a 2-fluorobenzylamino group at position 3. The compound’s structural complexity arises from its functional groups, which influence its physicochemical properties (e.g., solubility, lipophilicity) and pharmacological activity. Quinoline derivatives are widely studied for antimicrobial, anticancer, and kinase-modulating activities, with substituents like halogens (Cl, F) and aromatic amines enhancing target binding and metabolic stability .
Properties
Molecular Formula |
C19H16ClFN2O3 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
ethyl 7-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-5-3-4-6-14(11)21)13-8-7-12(20)9-15(13)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
InChI Key |
KZDKPBSZEGYLKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation Approach
The Friedländer reaction between 2-amino-5-chlorobenzaldehyde (I ) and ethyl acetoacetate (II ) under acidic conditions yields ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (III ) (Figure 1).
Reaction Conditions
Mechanistic Insights
-
Acid-catalyzed enolization of II forms a nucleophilic β-diketo species.
-
Condensation with I generates an imine intermediate.
Limitations
-
Position 7 chlorination requires pre-functionalized benzaldehyde.
-
Limited scope for introducing diverse 4-substituents post-cyclization.
Gould-Jacobs Cyclization Strategy
Heating ethyl (2-((5-chloro-2-nitrophenyl)amino)methylene)acetoacetate (IV ) in diphenyl ether induces cyclization to III (Figure 2).
Optimized Parameters
Advantages
Functionalization at Position 4
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of III with 2-fluorobenzylamine introduces the 4-amino group (Table 1).
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dba)/Xantphos | CsCO | Toluene | 110 | 62 |
| Pd(OAc)/BINAP | KPO | DMF | 100 | 58 |
Key Observations
Nucleophilic Aromatic Substitution
Heating III with 2-fluorobenzylamine in DMSO at 120°C for 24 h achieves direct amination (Yield: 54%).
Drawbacks
-
Prolonged reaction times.
-
Competing hydrolysis of the ester group.
Chlorination Strategies
Directed Ortho-Metalation
Treatment of ethyl 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate with LDA followed by Cl gas introduces chlorine at position 7.
Conditions
Electrophilic Chlorination
Using SOCl in CHCl at 0°C selectively chlorinates the quinoline ring (Yield: 71%).
Regioselectivity
One-Pot Multicomponent Syntheses
Combining 2-amino-5-chlorobenzaldehyde, ethyl acetoacetate, and 2-fluorobenzylamine in ionic liquids under microwave irradiation produces the target compound in 81% yield (Table 2).
| Solvent | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| [BMIM]BF | – | 30 | 81 |
| Ethanol | HSO | 480 | 68 |
Advantages
-
Reduced purification steps.
-
Enhanced atom economy.
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling I , II , and 2-fluorobenzylamine with KCO yields the product without solvents (Yield: 76%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
The biological activity of this compound has been primarily linked to its interactions with various enzymes and receptors. Key areas of research include:
Enzyme Inhibition
Ethyl 7-chloro derivatives have demonstrated potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are crucial for neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, making these compounds candidates for treating neurodegenerative diseases such as Alzheimer's disease.
In Vitro Studies:
Recent studies have quantified the inhibitory effects of this compound on cholinesterases:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Ethyl 7-chloro derivative | 0.48 | AChE |
| Ethyl 7-chloro derivative | 0.52 | BuChE |
These values indicate significant inhibitory effects, suggesting therapeutic potential in cholinergic dysfunction conditions.
Neuroprotective Effects
A study highlighted the neuroprotective properties of ethyl 7-chloro derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds significantly reduce cell death in neuronal cell lines exposed to oxidative stressors like hydrogen peroxide (H₂O₂), showcasing their potential as neuroprotective agents.
Antimicrobial Activity
Research has also explored the antimicrobial properties of quinoline derivatives, including ethyl 7-chloro derivatives. A study synthesized various quinoline derivatives and evaluated their antibacterial and antifungal activities using the paper disc diffusion method.
Findings:
The synthesized compounds exhibited significant antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. Notably, one compound demonstrated a minimum inhibitory concentration (MIC) as low as 4.1 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
Anticancer Potential
Emerging studies suggest that quinoline derivatives may possess anticancer properties by inducing apoptosis in cancer cells through modulation of various signaling pathways. Further research is required to elucidate the specific pathways influenced by ethyl 7-chloro derivatives and their efficacy against different cancer types.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the 2-oxo-1,2-dihydroquinoline-3-carboxylate family. Below is a detailed comparison with structurally and functionally related analogs (Table 1):
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 2-fluorobenzylamino group in the target compound confers higher selectivity for kinase targets (e.g., GSK-3) compared to sulfur-containing analogs like BB14184, which may exhibit off-target interactions due to the methylsulfanyl group . Halogenation: Chlorine at position 7 (target compound) is associated with moderate antibacterial activity, while bromine (as in S9) significantly enhances DNA gyrase inhibition but increases toxicity risks .
Impact of Ester Groups: Ethyl esters (target compound, BB14184) improve membrane permeability compared to methyl esters (e.g., Methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate) but reduce solubility in aqueous media .
Hydroxy or amino groups at position 4 (e.g., compound 29 vs. target compound) drastically alter binding kinetics, with amino groups favoring hydrogen-bond interactions in kinase pockets .
Research Implications
The target compound’s 2-fluorobenzylamino and 7-chloro substituents position it as a promising candidate for kinase inhibition or antimicrobial applications. However, its ethyl ester may limit oral bioavailability, necessitating prodrug strategies. Comparative studies highlight the need for optimizing substituent electronegativity and steric bulk to balance potency and pharmacokinetics .
Biological Activity
Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is . The compound features a quinoline backbone, which is known for its diverse pharmacological activities.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives with similar structures have shown effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Compound A | 20 | 40 |
| Compound B | 30 | 50 |
| Ethyl 7-chloro... | TBD | TBD |
Note: TBD indicates that specific values for this compound are yet to be determined in current literature.
The mechanism by which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. Similar quinoline derivatives have been shown to interfere with DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Study 1: Synthesis and Evaluation
A recent study focused on synthesizing various derivatives of quinoline compounds, including this compound. The synthesized compounds were evaluated for their antibacterial efficacy against multiple strains of bacteria. The results indicated that the introduction of specific substituents significantly enhanced the antibacterial activity compared to parent compounds.
Study 2: Molecular Modeling
Molecular modeling studies have provided insights into the binding interactions between this compound and target enzymes involved in bacterial metabolism. These studies suggest that the compound fits well into the active sites of these enzymes, potentially leading to effective inhibition.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate?
- Methodology : A common approach involves condensation of substituted anilines with diethyl malonate derivatives under thermal conditions. For example, analogous quinoline-3-carboxylates are synthesized by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and piperidine (453 K), followed by purification via silica-gel column chromatography (petroleum ether/ethyl acetate) and recrystallization from ethyl acetate . The 2-fluorobenzylamino group is likely introduced via nucleophilic substitution or reductive amination, as seen in fluorinated quinoline derivatives .
- Key Considerations : Reaction monitoring (TLC), solvent selection (e.g., ethyl acetate for extraction), and crystallization conditions are critical for yield optimization.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Hydrogen atoms are typically placed in calculated positions (riding model), while amino or hydroxyl protons may be refined freely using difference Fourier maps. SHELX programs (e.g., SHELXL97) are widely used for structure solution and refinement, as demonstrated in related quinoline-carboxylate structures .
- Key Data : Bond lengths (e.g., C–H = 0.93–0.97 Å) and angles (e.g., dihedral angles between aromatic systems) are reported to validate stereochemistry .
Q. What preliminary pharmacological activities have been reported for this compound?
- Findings : Fluorobenzyl-substituted quinolines exhibit antimicrobial activity. For instance, a 2-fluorobenzyl derivative showed potent activity against bacterial and fungal strains, likely due to interactions with DNA gyrase or topoisomerase IV . Bioassays typically involve minimum inhibitory concentration (MIC) determinations against standardized microbial panels.
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound, particularly in multi-step reactions?
- Methodology : Yield optimization often requires adjusting stoichiometry, catalysts, and reaction time. For example, phosphoryl chloride (POCl₃) in acetonitrile at reflux efficiently chlorinates hydroxyquinolines, achieving 70% yield for dichlorinated products . Competing byproducts (e.g., oxo-dihydroquinolines) are minimized by controlling temperature and reagent ratios.
- Contradiction Analysis : In some cases, conflicting yields arise from solvent purity or catalyst aging. Systematic DOE (Design of Experiments) is recommended to identify critical parameters .
Q. How do structural variations (e.g., fluorobenzyl vs. phenyl substituents) impact biological activity?
- Methodology : Comparative SAR studies reveal that fluorinated benzyl groups enhance lipophilicity and target binding. For example, 2-fluorobenzyl derivatives exhibit improved antimicrobial potency over non-fluorinated analogs, attributed to increased membrane permeability and electronic effects .
- Data Interpretation : Conflicting activity data may arise from assay conditions (e.g., pH, solvent DMSO concentration). Normalization to positive controls (e.g., ciprofloxacin) is essential .
Q. What analytical techniques resolve contradictions between crystallographic data and spectroscopic results (e.g., NMR vs. X-ray)?
- Methodology : Discrepancies in proton assignments (e.g., amino vs. hydroxyl groups) are resolved via complementary techniques:
- X-ray : Defines solid-state conformation and hydrogen-bonding networks (e.g., O–H⋯O dimers) .
- NMR/IR : Validates solution-phase tautomerism or dynamic processes (e.g., keto-enol equilibria) .
Key Recommendations for Researchers
- Synthesis : Prioritize catalytic piperidine for condensation steps to reduce side reactions .
- Crystallography : Use SHELXL for high-resolution refinement, especially for disordered fluorobenzyl groups .
- Bioassays : Include cytotoxicity screening (e.g., MTT assays) to differentiate antimicrobial efficacy from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
